3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride
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Overview
Description
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-(aminomethyl)piperidine with acrylonitrile, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Salt Formation: Interaction with other bases to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and bases. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The exact mechanism of action of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is not well-documented. its structure suggests potential interactions with biological molecules through hydrogen bonding and ionic interactions. Further research is needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar structure but different functional groups.
3-(3-Dimethylaminopiperidin-1-yl)propanoic acid dihydrochloride: Contains a dimethylamino group instead of an aminomethyl group.
Uniqueness
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYKBIFRHSQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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